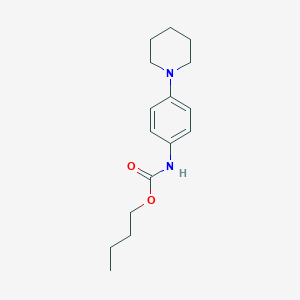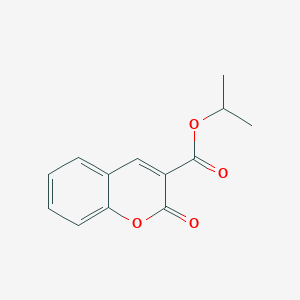
3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one is a complex organic compound that combines the structural features of benzothiazole, dichlorobenzyl, and chromenone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one typically involves multi-step organic reactions One common method starts with the preparation of the benzothiazole moiety, followed by its coupling with a chromenone derivative
Preparation of Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Chromenone: The benzothiazole derivative is then coupled with a chromenone derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Etherification: The final step involves the reaction of the intermediate with 2,4-dichlorobenzyl chloride in the presence of a base like sodium hydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chromenone ring, potentially converting it to a dihydro derivative.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of chromenone.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its structural features allow it to interact with various biological targets, making it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The chromenone ring can interact with DNA or proteins, affecting their function. The dichlorobenzyl group enhances the compound’s lipophilicity, improving its cellular uptake and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-Benzothiazol-2-YL)-2H-chromen-2-one: Lacks the dichlorobenzyl group, making it less lipophilic.
7-((2,4-Dichlorobenzyl)oxy)-2H-chromen-2-one: Lacks the benzothiazole moiety, reducing its potential for enzyme inhibition.
3-(1,3-Benzothiazol-2-YL)-7-methoxy-2H-chromen-2-one: Contains a methoxy group instead of the dichlorobenzyl group, affecting its reactivity and biological activity.
Uniqueness
The uniqueness of 3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one lies in its combination of structural features, which confer a wide range of chemical reactivity and biological activity. The presence of both benzothiazole and chromenone moieties allows for diverse interactions with biological targets, while the dichlorobenzyl group enhances its lipophilicity and cellular uptake.
This compound’s versatility makes it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H13Cl2NO3S |
|---|---|
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-7-[(2,4-dichlorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H13Cl2NO3S/c24-15-7-5-14(18(25)10-15)12-28-16-8-6-13-9-17(23(27)29-20(13)11-16)22-26-19-3-1-2-4-21(19)30-22/h1-11H,12H2 |
Clave InChI |
YXVGAODGQKZGAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B11653390.png)
![1-(Naphthalen-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11653409.png)
![(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11653410.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B11653419.png)
![(6Z)-6-[(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653426.png)


![5-[(5-Bromo-2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11653442.png)
![Ethyl 7-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B11653444.png)

![ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate](/img/structure/B11653455.png)
![11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11653456.png)
![Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11653464.png)
![9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11653474.png)
